molecular formula C10H19ClO2S B14368030 2-(2-Chloroethylsulfanyl)ethyl hexanoate CAS No. 91139-03-6

2-(2-Chloroethylsulfanyl)ethyl hexanoate

Cat. No.: B14368030
CAS No.: 91139-03-6
M. Wt: 238.78 g/mol
InChI Key: VOYMWESMUKEAQK-UHFFFAOYSA-N
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Description

2-(2-Chloroethylsulfanyl)ethyl hexanoate is an organic compound with the molecular formula C10H19ClO2S It is characterized by the presence of a chloroethylsulfanyl group attached to an ethyl hexanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethylsulfanyl)ethyl hexanoate typically involves the reaction of hexanoic acid with 2-chloroethanethiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Hexanoic Acid+2-Chloroethanethiol2-(2-Chloroethylsulfanyl)ethyl hexanoate\text{Hexanoic Acid} + \text{2-Chloroethanethiol} \rightarrow \text{this compound} Hexanoic Acid+2-Chloroethanethiol→2-(2-Chloroethylsulfanyl)ethyl hexanoate

The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and high yield of the product. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethylsulfanyl)ethyl hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloroethylsulfanyl group to an ethylsulfanyl group.

    Substitution: The chlorine atom in the chloroethylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of ethylsulfanyl derivatives.

    Substitution: Formation of substituted ethyl hexanoate derivatives.

Scientific Research Applications

2-(2-Chloroethylsulfanyl)ethyl hexanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl hexanoate involves its interaction with specific molecular targets. The chloroethylsulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can affect the function of enzymes, receptors, or other biomolecules, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromoethylsulfanyl)ethyl hexanoate
  • 2-(2-Iodoethylsulfanyl)ethyl hexanoate
  • 2-(2-Methylethylsulfanyl)ethyl hexanoate

Uniqueness

2-(2-Chloroethylsulfanyl)ethyl hexanoate is unique due to the presence of the chloroethylsulfanyl group, which imparts specific chemical reactivity. Compared to its bromo or iodo analogs, the chloro derivative is more stable and less reactive, making it suitable for controlled chemical reactions. Its unique structure also allows for selective interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

91139-03-6

Molecular Formula

C10H19ClO2S

Molecular Weight

238.78 g/mol

IUPAC Name

2-(2-chloroethylsulfanyl)ethyl hexanoate

InChI

InChI=1S/C10H19ClO2S/c1-2-3-4-5-10(12)13-7-9-14-8-6-11/h2-9H2,1H3

InChI Key

VOYMWESMUKEAQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCCSCCCl

Origin of Product

United States

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